![molecular formula C19H14ClN3O2S B1206427 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide is an organochlorine compound.
Scientific Research Applications
Synthesis and Applications in Bioactive Compounds The compound has been a subject of interest in the synthesis of various bioactive compounds. For instance, derivatives of similar compounds have been synthesized and screened for their anti-inflammatory and antioxidant activities, indicating potential therapeutic applications. These derivatives were found to have comparable activity to standard drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Crystal and Molecular Structure Studies The compound's analogs have been the subject of detailed crystal and molecular structure analyses. Such studies are crucial in understanding the physicochemical properties and potential applications of the compound in various fields, including materials science and pharmaceuticals. For instance, the structural analysis of similar compounds has revealed intricate details about hydrogen bonding and molecular packing, which are critical in drug design and material science applications (Sharma et al., 2017).
Synthesis of Herbicidal Agents Related compounds have been synthesized and evaluated for their herbicidal activities, indicating the potential use of these compounds in agriculture. Some of these compounds have demonstrated excellent herbicidal activities, highlighting the potential for developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).
Antimicrobial Activity Derivatives of similar compounds have been synthesized and tested for their antimicrobial properties. The studies have revealed significant inhibition of bacterial and fungal growth, indicating the potential use of these compounds in developing new antimicrobial agents. Some of these compounds exhibited activity comparable to established antibiotics like ampicillin and ofloxacin (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Lipase and α-glucosidase Inhibition Compounds with structural similarities have been synthesized and evaluated for their lipase and α-glucosidase inhibition properties. Such properties are significant in the context of metabolic disorders, indicating potential therapeutic applications in treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
properties
Product Name |
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C19H14ClN3O2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2S/c1-10-16(17(23-25-10)12-5-2-3-7-14(12)20)18(24)22-19-13(9-21)11-6-4-8-15(11)26-19/h2-3,5,7H,4,6,8H2,1H3,(H,22,24) |
InChI Key |
PPPHOQFSIXVYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
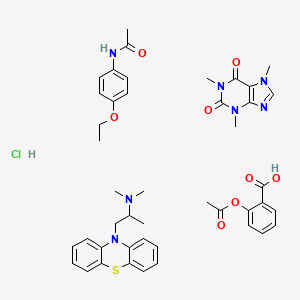
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
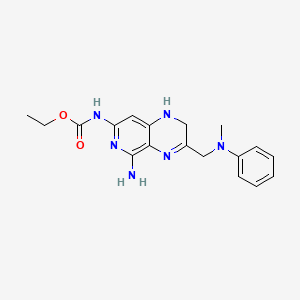
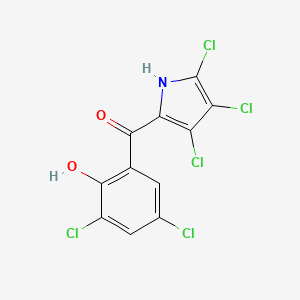
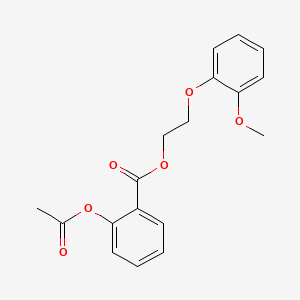

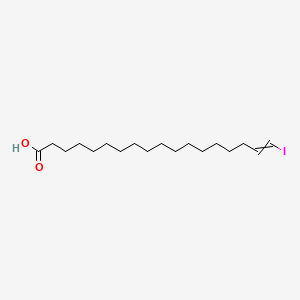
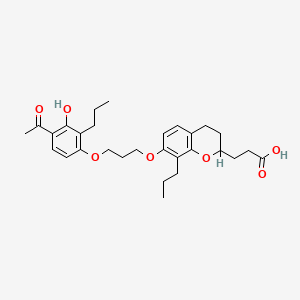
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
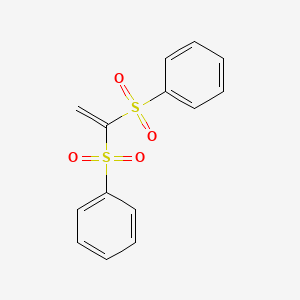
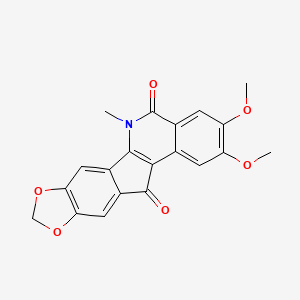
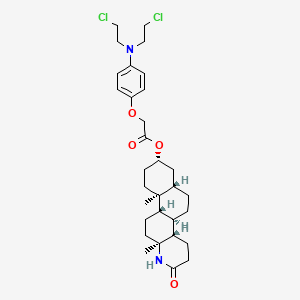
![N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)